Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate
Description
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a complex amide moiety. The substituent comprises an isonicotinamide group linked to a tetrahydrothiophen-3-yloxy ether.
Properties
IUPAC Name |
ethyl 4-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-24-19(23)13-3-5-15(6-4-13)21-18(22)14-7-9-20-17(11-14)25-16-8-10-26-12-16/h3-7,9,11,16H,2,8,10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONYNZOUZYPILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. Starting with ethyl 4-aminobenzoate, which undergoes an amidation reaction with 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid chloride in the presence of a base like triethylamine. The reaction is typically conducted under controlled conditions, maintaining a temperature around 0-5°C initially to control exothermic reactions, then allowing it to reach room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized using automated continuous-flow reactors which ensure precision in reaction conditions, such as temperature, pressure, and time. This method enhances yield and purity while maintaining efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate can undergo various reactions:
Oxidation: : Utilizes oxidizing agents like potassium permanganate or hydrogen peroxide to transform specific functional groups.
Reduction: : Reduction agents such as lithium aluminum hydride can be employed, depending on the target functional group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an ether solution.
Substitution: : Nucleophiles or electrophiles under standard laboratory conditions, often using polar aprotic solvents.
Major Products
Oxidation: : Can lead to the formation of carboxylic acids or ketones.
Reduction: : Often yields primary or secondary alcohols.
Substitution: : Various substituted derivatives based on the attacking reagent.
Scientific Research Applications
Chemistry
In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules. Its varied functional groups enable diverse chemical transformations.
Biology
This compound’s structural features may allow it to interact with various biological molecules, making it a candidate for biochemical research, such as enzyme inhibition studies.
Medicine
Industry
In industry, it might be used in the synthesis of advanced materials or as a specialty chemical in the development of novel coatings or polymers.
Mechanism of Action
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate likely exerts its effects through interaction with specific molecular targets. For instance, its isonicotinamido group could inhibit enzymes or receptors involved in critical biological pathways. The tetrahydrothiophen-3-yl moiety might further stabilize its interaction with lipid membranes or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)benzoate (Co-initiator in Resin Cements)
Ethyl 4-(dimethylamino)benzoate (EDAB) shares the ethyl benzoate backbone but differs in the substituent: a dimethylamino group at the para position instead of the isonicotinamido-tetrahydrothiophen-oxy moiety. Key findings from resin cement studies include:
- Reactivity: EDAB demonstrates a higher degree of conversion (DC) compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA) in photoinitiation systems, attributed to its superior electron-donating capacity .
- Physical Properties : Resins containing EDAB exhibit enhanced mechanical strength and chemical stability over DMAEMA-based formulations .
- DPI Influence : Diphenyliodonium hexafluorophosphate (DPI) minimally affects EDAB’s performance, suggesting robustness in redox-initiated systems, unlike DMAEMA, which shows dependency on DPI for improved DC .
However, the tetrahydrothiophen-oxy group could enhance solubility in non-polar matrices, offering advantages in specific formulations.
Pesticide-Related Benzoate Esters
Several ethyl/methyl benzoate derivatives are used as pesticides, as documented in the Pesticide Chemicals Glossary . Key examples include:
| Compound Name | Substituents | Application | Key Properties |
|---|---|---|---|
| Chlorimuron ethyl ester | Sulfonylurea linkage, pyrimidine | Herbicide | Inhibits acetolactate synthase (ALS) |
| Haloxyfop methyl ester | Phenoxypropanoate, trifluoromethylpyridinyl | Herbicide | Acetyl-CoA carboxylase inhibition |
| Pyrazophos | Phosphinothioyloxy, pyrazolopyrimidine | Fungicide | Disrupts fungal cell membranes |
Comparison with Target Compound: The target compound’s tetrahydrothiophen-oxy and isonicotinamido groups differ from the pyrimidine or phenoxypropanoate moieties in commercial pesticides. These structural variations may influence mode of action:
- Isonicotinamide : Similar to nicotinamide derivatives, this group may interact with enzymatic cofactors, offering herbicidal or insecticidal effects.
Structural Analogs in Drug Discovery
The tetrahydrothiophen group’s electron-rich sulfur could facilitate interactions with biological targets, such as cytochrome P450 enzymes or ion channels.
Research Findings and Implications
- Reactivity : EDAB’s superior performance in resins highlights the importance of electron-donating substituents . The target compound’s amide group may reduce electron donation, necessitating co-initiators like DPI for comparable reactivity.
- Agrochemical Potential: Structural parallels to pyrazophos and chlorimuron suggest the tetrahydrothiophen and isonicotinamido groups could synergize for broad-spectrum activity.
- Limitations : Absence of direct data on the target compound requires validation via in vitro assays and crystallographic studies (e.g., using SHELX ) to confirm binding modes.
Biological Activity
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)benzoate is a synthetic compound with a complex structure that includes various functional groups. Its molecular formula is C18H22N2O3S, and it has a molecular weight of approximately 372.4 g/mol. This compound has garnered interest in scientific research due to its potential biological activities, particularly in pharmacological applications.
Structural Features
The compound features a tetrahydrothiophene moiety , which may enhance its interaction with biological targets, and an isonicotinamido group , known for its pharmacological relevance. The combination of these structural elements suggests that the compound could exhibit unique biological activities compared to similar compounds.
Potential Biological Targets
The following table summarizes some potential biological targets and the expected effects based on structural similarities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pioglitazone | Thiazolidinedione | Insulin sensitizer |
| TT01001 | Piperidine derivative | Ligand for mitoNEET |
| N-(P-chlorophenyl)-7-hydroxycoumarin | Coumarin derivative | Cytotoxicity against tumor cell lines |
What distinguishes this compound is its specific combination of functional groups that may provide unique mechanisms of action not found in the other compounds listed.
Currently, there is no detailed scientific literature available that elucidates the exact mechanism of action for this compound. However, the presence of the isonicotinamido group suggests potential interactions with nicotinic acetylcholine receptors or other enzyme systems involved in metabolic processes.
Case Studies and Research Findings
Though direct case studies on this specific compound are lacking, research on related compounds indicates that the tetrahydrothiophene ring can influence various pharmacological properties, such as:
- Antimicrobial Activity : Compounds containing sulfur heterocycles have been shown to possess antimicrobial properties.
- Anti-inflammatory Effects : Similar aromatic amides have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Safety Information
Due to the absence of specific research on this compound, safety information is also limited. However, similar aromatic amides can pose risks such as skin and eye irritation. It is advisable to handle this compound with appropriate personal protective equipment (PPE).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
